molecular formula C21H19IN2O2S B4655439 5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide

5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide

Cat. No. B4655439
M. Wt: 490.4 g/mol
InChI Key: OHTBTMBFFWKRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene carboxamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. It also has anti-inflammatory properties that help in reducing inflammation in the body.
Biochemical and Physiological Effects:
5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects on the body. It has been found to inhibit the growth and proliferation of cancer cells and bacteria, reduce inflammation, and improve the immune system's response to infections.

Advantages and Limitations for Lab Experiments

The advantages of using 5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide in lab experiments include its potential therapeutic applications in cancer, inflammation, and bacterial infections. However, the limitations include the need for further research to determine its safety and efficacy in humans.

Future Directions

Future research on 5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide could focus on its potential use in combination with other drugs for the treatment of cancer, inflammation, and bacterial infections. Further studies could also be conducted to determine its safety and efficacy in humans and its potential side effects. Additionally, research could be done to explore its potential use in other therapeutic applications.

Scientific Research Applications

5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections.

properties

IUPAC Name

5-benzyl-2-[(3-iodo-4-methylbenzoyl)amino]-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O2S/c1-12-8-9-15(11-16(12)22)20(26)24-21-18(19(23)25)13(2)17(27-21)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTBTMBFFWKRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)CC3=CC=CC=C3)C)C(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-{[(3-iodo-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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